molecular formula C12H18N2O3S B7429562 methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate

methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate

Cat. No.: B7429562
M. Wt: 270.35 g/mol
InChI Key: QZCDMBZHFWWKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate, commonly known as HET0016, is a selective inhibitor of the cytochrome P450 (CYP) enzyme, CYP4A. This compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.

Scientific Research Applications

HET0016 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of hypertension. Studies have shown that HET0016 can selectively inhibit the methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate4A enzyme, which is involved in the metabolism of arachidonic acid and the synthesis of vasoconstrictor molecules. Inhibition of this enzyme leads to a decrease in blood pressure in animal models of hypertension.
HET0016 has also been studied for its potential anti-cancer properties. Studies have shown that HET0016 can inhibit the growth and proliferation of cancer cells in vitro and in vivo. This effect is thought to be due to the inhibition of the methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate4A enzyme, which is involved in the synthesis of pro-tumorigenic molecules.
In addition, HET0016 has been studied for its potential anti-inflammatory properties. Studies have shown that HET0016 can inhibit the production of pro-inflammatory molecules in various models of inflammation. This effect is thought to be due to the inhibition of the methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate4A enzyme, which is involved in the metabolism of arachidonic acid and the synthesis of pro-inflammatory molecules.

Mechanism of Action

HET0016 selectively inhibits the methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate4A enzyme, which is involved in the metabolism of arachidonic acid and the synthesis of vasoconstrictor and pro-inflammatory molecules. Inhibition of this enzyme leads to a decrease in blood pressure, inhibition of cancer cell growth, and inhibition of inflammation.
Biochemical and Physiological Effects
HET0016 has been shown to have several biochemical and physiological effects. In animal models of hypertension, HET0016 leads to a decrease in blood pressure by inhibiting the synthesis of vasoconstrictor molecules. In cancer cells, HET0016 inhibits the growth and proliferation of cancer cells by inhibiting the synthesis of pro-tumorigenic molecules. In models of inflammation, HET0016 inhibits the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

HET0016 has several advantages and limitations for lab experiments. One advantage is its selectivity for the methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate4A enzyme, which allows for specific inhibition of this enzyme without affecting other enzymes. Another advantage is its ability to inhibit the synthesis of multiple pro-tumorigenic and pro-inflammatory molecules, making it a potentially useful therapeutic agent for multiple diseases.
One limitation of HET0016 is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for research on HET0016. One direction is to further investigate its potential therapeutic applications in hypertension, cancer, and inflammation. Another direction is to develop more potent and selective inhibitors of the methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate4A enzyme. Additionally, research could focus on developing new formulations of HET0016 to improve its solubility and reduce its toxicity.

Synthesis Methods

HET0016 can be synthesized through a multi-step process involving the reaction of 2-bromo-1-cyclohexanol with thioacetic acid followed by the reaction with imidazole-5-carboxylic acid. The resulting compound is then methylated using methyl iodide to yield HET0016. The purity of the compound can be confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Properties

IUPAC Name

methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-17-11(16)9-6-13-12(14-9)18-7-8-4-2-3-5-10(8)15/h6,8,10,15H,2-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCDMBZHFWWKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)SCC2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.